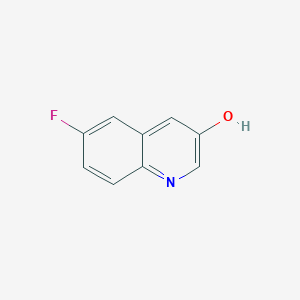

6-Fluoroquinolin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-fluoroquinolin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-1-2-9-6(3-7)4-8(12)5-11-9/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUEXQMHPXCXPMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694642 | |

| Record name | 6-Fluoroquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167056-03-2 | |

| Record name | 6-Fluoro-3-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1167056-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoroquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 6-Fluoroquinolin-3-ol

Abstract

This technical guide provides an in-depth exploration of a robust synthetic pathway and a detailed characterization framework for 6-fluoroquinolin-3-ol, a key heterocyclic scaffold with significant potential in medicinal chemistry. As derivatives of the quinoline family, specifically fluoroquinolones, continue to be a cornerstone of antibacterial drug discovery, understanding the synthesis and analytical confirmation of novel core structures is paramount for researchers and drug development professionals.[1] This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the proposed synthesis, providing field-proven protocols for execution, and establishing a self-validating system for structural confirmation through modern spectroscopic techniques. All methodologies are grounded in established chemical literature to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Fluoroquinolinol Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents, most notably the quinolone and fluoroquinolone classes of antibiotics.[2] The introduction of a fluorine atom, particularly at the C6 position, is a well-established strategy to enhance antibacterial potency and modulate pharmacokinetic properties. Furthermore, the hydroxyl group at the C3 position offers a versatile handle for subsequent chemical modification, allowing for the exploration of new chemical space and the development of next-generation therapeutic agents, including potential anticancer and antimicrobial hybrids.[1]

The synthesis of specifically substituted quinolines, such as this compound, requires a carefully considered strategy to control regiochemistry. This guide proposes a practical and efficient synthetic route based on the acid-catalyzed cyclization of an N-arylamino alcohol, a method known for its reliability in constructing the quinolin-3-ol moiety. The subsequent characterization section establishes a rigorous analytical workflow to unequivocally confirm the identity, structure, and purity of the target compound.

Proposed Synthesis of this compound

The selected synthetic strategy involves a two-step process starting from commercially available 4-fluoroaniline. This approach is predicated on an initial nucleophilic addition to an epoxide, followed by an acid-catalyzed cyclization and aromatization. This pathway is advantageous due to the accessibility of starting materials and the robustness of the cyclization step.

Synthetic Pathway Overview

The overall transformation from 4-fluoroaniline to this compound is depicted below. The key steps are the formation of the C-N bond and the subsequent intramolecular cyclization to build the heterocyclic ring system.

Caption: Proposed two-step synthesis of this compound.

Mechanistic Considerations and Rationale

-

Step 1: Nucleophilic Ring-Opening: The synthesis commences with the reaction between the nucleophilic nitrogen of 4-fluoroaniline and the electrophilic carbon of glycidol. This reaction proceeds via an SN2 mechanism, where the aniline attacks one of the epoxide carbons. The use of a protic solvent or mild heating can facilitate this step. The regioselectivity of the attack typically favors the least substituted carbon of the epoxide, leading to the desired 1-aminopropane-2,3-diol intermediate.

-

Step 2: Polyphosphoric Acid (PPA) Mediated Cyclization: Polyphosphoric acid serves as both a powerful dehydrating agent and a catalyst for the intramolecular electrophilic substitution required for cyclization. The reaction likely proceeds through the following sequence:

-

Protonation of one of the hydroxyl groups of the diol intermediate by PPA, forming a good leaving group (water).

-

Dehydration to form a carbocation or a related electrophilic species.

-

Intramolecular electrophilic attack of this species onto the electron-rich aromatic ring of the fluorophenyl group. The cyclization is directed to the ortho position relative to the activating amino group.

-

A subsequent oxidation and dehydration sequence, driven by the high temperature and the reaction medium, results in the formation of the stable, aromatic quinoline ring system.

-

Detailed Experimental Protocol: Synthesis

Materials and Reagents:

-

4-Fluoroaniline (99%)

-

Glycidol (96%)

-

Polyphosphoric acid (PPA)

-

Isopropanol (IPA)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

-

Deionized water

Protocol:

Step 1: Synthesis of 1-((4-Fluorophenyl)amino)propane-2,3-diol

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluoroaniline (1.0 eq) and isopropanol (approx. 3 mL per gram of aniline).

-

Stir the mixture until the aniline is fully dissolved.

-

Add glycidol (1.1 eq) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot has been consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil or solid can be used directly in the next step without further purification.

Step 2: Synthesis of this compound

-

In a well-ventilated fume hood, pre-heat polyphosphoric acid (approx. 10 g per gram of crude intermediate) to 120 °C in a three-neck flask equipped with a mechanical stirrer and a thermometer.

-

Slowly and carefully add the crude 1-((4-fluorophenyl)amino)propane-2,3-diol from Step 1 to the hot PPA with vigorous stirring. An exothermic reaction may be observed.

-

After the addition is complete, increase the temperature of the reaction mixture to 180-190 °C and maintain for 3-4 hours.

-

Cool the thick, dark mixture to below 100 °C and then carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

The crude product should precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water.

-

For further purification, the crude solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Characterization and Structural Elucidation

Confirming the identity and purity of the synthesized compound is critical. A combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a comprehensive and definitive structural analysis.[3][4]

Overall Characterization Workflow

Caption: Standard workflow for purification and characterization.

Expected Spectroscopic Data

The following table summarizes the predicted data for this compound based on its structure and data from analogous compounds.

| Technique | Parameter | Expected Observation | Interpretation |

| Mass Spec. | Molecular Formula | C₉H₆FNO | |

| (ESI+) | [M+H]⁺ | m/z 164.0506 | Confirms molecular weight and elemental composition. |

| IR Spec. | O-H Stretch | ~3400-3200 cm⁻¹ (broad) | Presence of the hydroxyl group.[5] |

| C=N/C=C Stretch | ~1620-1500 cm⁻¹ (multiple) | Aromatic quinoline ring vibrations. | |

| C-F Stretch | ~1250-1150 cm⁻¹ (strong) | Presence of the carbon-fluorine bond. | |

| ¹H NMR | Chemical Shift (δ) | ~9.0-7.0 ppm | Aromatic and hydroxyl protons. |

| (400 MHz, DMSO-d₆) | H2, H4, H5, H7, H8 | 5 distinct signals | Confirms the quinoline core and substitution pattern. |

| OH | Broad singlet, variable δ | Exchangeable hydroxyl proton. | |

| ¹³C NMR | Chemical Shift (δ) | ~165-110 ppm | 9 distinct carbon signals. |

| (100 MHz, DMSO-d₆) | C6 | Large ¹JCF coupling (~250 Hz) | Directly confirms the position of the fluorine atom. |

| ¹⁹F NMR | Chemical Shift (δ) | Characteristic shift | Confirms the fluorine environment. |

Detailed Spectroscopic Interpretation

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental formula. The calculated exact mass for the protonated molecule [C₉H₆FNO + H]⁺ is 164.0506. An experimental value within ±5 ppm of this theoretical value provides strong evidence for the compound's identity.

-

Infrared (IR) Spectroscopy: The IR spectrum should prominently feature a broad absorption band in the 3400-3200 cm⁻¹ region, which is characteristic of an O-H stretching vibration from the hydroxyl group.[5] The presence of sharp peaks in the 1620-1500 cm⁻¹ "fingerprint" region corresponds to the C=C and C=N bond stretching within the aromatic quinoline core. A strong, distinct peak around 1200 cm⁻¹ is indicative of the C-F bond stretch.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination.

-

¹H NMR: In a solvent like DMSO-d₆, five distinct signals are expected in the aromatic region (approx. 7.0-9.0 ppm) for the five protons on the quinoline ring. The protons H5 and H7 will appear as doublet of doublets due to coupling with both the adjacent proton and the fluorine atom (³JHF and ⁴JHF respectively). The H2 and H4 protons, flanking the hydroxyl group, will likely appear as singlets or narrow doublets. The OH proton will be a broad singlet whose chemical shift can vary with concentration and temperature.

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show nine distinct signals. The most informative signal is for C6, the carbon directly attached to fluorine. It will appear as a doublet with a very large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 240-260 Hz. The C5 and C7 carbons will also appear as doublets with smaller two-bond couplings (²JCF). This coupling pattern is definitive proof of the fluorine's location at the C6 position.

-

¹⁹F NMR: The ¹⁹F NMR spectrum will show a single resonance, likely a multiplet due to couplings to H5 and H7. This provides further confirmation of the fluorine's chemical environment.

-

Protocols for Spectroscopic Analysis

Sample Preparation:

-

NMR: Dissolve ~5-10 mg of the purified, dry compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

MS: Prepare a dilute solution (~0.1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile for analysis by electrospray ionization (ESI).

-

IR: For solid samples, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.[6]

Conclusion

This guide has outlined a comprehensive and scientifically grounded approach for the synthesis and characterization of this compound. By employing a reliable synthetic strategy based on an epoxide ring-opening and subsequent acid-catalyzed cyclization, researchers can access this valuable heterocyclic intermediate. The detailed characterization workflow, leveraging the combined power of MS, IR, and multi-nuclear NMR, provides a robust framework for unequivocal structural verification. The principles and protocols described herein are designed to empower researchers in medicinal chemistry and drug development to confidently synthesize and validate this and other related fluoroquinolinol scaffolds, paving the way for future discoveries.

References

Introduction: The Strategic Importance of 6-Fluoroquinolin-3-ol

An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoroquinolin-3-ol

Prepared by: Gemini, Senior Application Scientist

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, from antimalarials to antibiotics. The strategic introduction of a fluorine atom can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated quinolines particularly valuable in drug discovery. This compound emerges as a critical building block within this chemical space. Its bifunctional nature—possessing a nucleophilic hydroxyl group for derivatization and a fluorinated aromatic system—positions it as a versatile precursor for novel pharmaceutical candidates.

This guide provides a comprehensive technical overview of the core physicochemical properties of this compound. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just data, but also the underlying scientific rationale and field-proven experimental protocols for its characterization. Understanding these fundamental properties is paramount for predicting its behavior in biological systems, designing synthetic strategies, and formulating it for preclinical studies.

Molecular Structure and Core Identifiers

The defining features of this compound are the heterocyclic quinoline core, an electron-withdrawing fluorine atom at the C6 position, and a hydroxyl group at the C3 position. The fluorine atom influences the electron density of the entire ring system, impacting its reactivity and pKa. The hydroxyl group introduces polarity and acts as a hydrogen bond donor and acceptor, which is crucial for its solubility and interaction with biological targets.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 16423-71-3 | PubChem |

| Molecular Formula | C₉H₆FNO | PubChem |

| Molecular Weight | 163.15 g/mol | [1] |

| Canonical SMILES | C1=CC2=C(C=C(C=C2)F)N=C(C1)O | PubChem |

| InChI Key | JZJFLKRKBUJESO-UHFFFAOYSA-N | PubChem |

Key Physicochemical Properties: A Quantitative Overview

The physicochemical profile of a compound dictates its absorption, distribution, metabolism, and excretion (ADME) properties. The following table summarizes the key computed and experimental properties of this compound, which are essential for preliminary assessment in a drug discovery pipeline.

| Physicochemical Property | Value | Significance in Drug Development |

| XLogP3 | 1.9 | Indicates moderate lipophilicity, suggesting a good balance for membrane permeability and aqueous solubility.[1] |

| Topological Polar Surface Area (TPSA) | 42.3 Ų | Suggests good potential for oral bioavailability and cell permeability (typically <140 Ų). |

| Hydrogen Bond Donors | 1 | The hydroxyl group can donate a hydrogen bond, influencing interactions with biological targets.[1] |

| Hydrogen Bond Acceptors | 2 | The nitrogen and oxygen atoms can accept hydrogen bonds, contributing to solubility and target binding.[1] |

| pKa (Predicted) | Acidic: ~7.5-8.5; Basic: ~3.5-4.5 | The molecule is amphoteric. The phenolic hydroxyl group is weakly acidic, while the quinoline nitrogen is weakly basic. This dictates the ionization state at physiological pH (7.4), impacting solubility and transport. |

| Aqueous Solubility (Predicted) | Moderate | The presence of both a hydrophobic core and polar functional groups suggests moderate solubility, which would need experimental verification. |

Spectroscopic and Analytical Characterization

Unambiguous identification and purity assessment are critical. The following spectroscopic techniques are standard for characterizing this compound.

-

¹H NMR Spectroscopy : The aromatic protons will appear in the 7.0-8.5 ppm range. The proton on the carbon bearing the hydroxyl group will have a distinct chemical shift. Coupling with the fluorine atom (⁴J-HF) may be observed for the proton at the C5 position.

-

¹³C NMR Spectroscopy : The spectrum will show nine distinct carbon signals. The carbons directly bonded to fluorine (C6) and oxygen (C3) will show characteristic shifts and C-F coupling will be observed for C6 and adjacent carbons.

-

¹⁹F NMR Spectroscopy : A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) would likely show a prominent molecular ion peak [M+H]⁺ at m/z 164.1 or [M-H]⁻ at m/z 162.1.[2] High-resolution mass spectrometry is used to confirm the elemental composition.

-

UV-Vis Spectroscopy : The quinoline chromophore is expected to exhibit strong absorbance in the UV region, typically with multiple bands between 250-350 nm. This property is the basis for quantification via HPLC-UV.

Experimental Protocols for Physicochemical Profiling

The following section details standardized, self-validating protocols for determining the most critical physicochemical properties. The causality behind key steps is explained to ensure robust and reproducible results.

Protocol 1: Aqueous Solubility Determination via Shake-Flask Method

This protocol determines the equilibrium solubility, a gold standard for assessing a compound's dissolution behavior.

References

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the Potential Mechanisms of Action of 6-Fluoroquinolin-3-ol

Preamble: Elucidating the Bioactivity of a Core Scaffold

To the researchers, scientists, and drug development professionals delving into the vast chemical space of potential therapeutics, this guide addresses the mechanistic possibilities of this compound. In the absence of extensive direct studies on this specific molecule, we turn to the well-established bioactivities of its core structure: the fluoroquinolone ring system. This document will, therefore, serve as a predictive framework, grounded in the proven actions of structurally related compounds. The fluoroquinolone scaffold is a privileged structure in medicinal chemistry, renowned for its potent antibacterial effects and burgeoning potential in oncology.[1][2][3] Understanding these precedents is paramount to hypothesizing and, ultimately, validating the mechanism of action for this compound.

Part 1: The Antibacterial Potential - A Legacy of DNA Synthesis Inhibition

The hallmark of the fluoroquinolone class is its potent antibacterial activity, a property conferred by the fluorine atom at the C6 position, which enhances both potency and spectrum.[4][5] The primary mode of action is the direct inhibition of bacterial DNA synthesis, a bactericidal effect achieved by targeting two essential type II topoisomerase enzymes: DNA gyrase and DNA topoisomerase IV.[1][4][5]

The Dual Targets: DNA Gyrase and Topoisomerase IV

Both DNA gyrase and topoisomerase IV are heterotetrameric enzymes (GyrA₂GyrB₂ and ParC₂ParE₂, respectively) that catalyze the double-strand breakage, passage, and resealing of DNA.[4] This topological manipulation is crucial for relieving the supercoiling stress that arises during DNA replication and transcription.

-

In Gram-negative bacteria , the primary target for fluoroquinolones is DNA gyrase.[1]

-

In Gram-positive bacteria , topoisomerase IV is the principal target.[1]

Fluoroquinolones exert their effect by stabilizing the covalent complex formed between the topoisomerase and the cleaved DNA. This ternary drug-enzyme-DNA complex physically obstructs the progression of the replication fork and transcription machinery, ultimately leading to lethal double-strand DNA breaks.[4]

Visualizing the Antibacterial Mechanism

Caption: Putative antibacterial mechanism of this compound.

Experimental Validation: A Step-by-Step Protocol

To ascertain whether this compound exhibits a similar antibacterial mechanism, a logical cascade of experiments is required.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target bacterium.

-

Procedure:

-

Prepare a serial dilution of this compound in a suitable broth medium.

-

Inoculate each dilution with a standardized suspension of the test bacterium (e.g., E. coli for Gram-negative, S. aureus for Gram-positive).

-

Incubate the cultures under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is the lowest concentration with no visible turbidity.

-

-

Causality: A low MIC value suggests potent antibacterial activity, justifying further mechanistic studies.

Protocol 2: Topoisomerase Inhibition Assay

-

Objective: To directly measure the inhibitory effect of this compound on purified DNA gyrase and topoisomerase IV.

-

Procedure:

-

Utilize commercially available kits containing purified enzyme, supercoiled DNA substrate, and necessary buffers.

-

Incubate the enzyme and substrate with varying concentrations of this compound.

-

Analyze the DNA topology (supercoiled vs. relaxed) using agarose gel electrophoresis.

-

Inhibition is observed as a decrease in the conversion of supercoiled to relaxed DNA.

-

-

Causality: Direct inhibition of these enzymes is a strong indicator of a fluoroquinolone-like mechanism.

Part 2: The Anticancer Frontier - Beyond Bacterial Targets

The therapeutic utility of the fluoroquinolone scaffold is not confined to infectious diseases. Several derivatives have demonstrated promising anticancer activity, operating through mechanisms distinct from their antibacterial counterparts.

Human Topoisomerase II Inhibition

A significant parallel exists between bacterial and human topoisomerases. Certain fluoroquinolone derivatives have been shown to inhibit human topoisomerase II, an enzyme crucial for managing DNA topology during replication and cell division in cancer cells.[6] This inhibition can lead to cell cycle arrest, typically at the G2/M phase, and subsequently induce apoptosis.[6]

Inhibition of Pyrimidine Biosynthesis

A notable example is the novel anticancer agent NSC 368390, a fluoroquinolone derivative that does not target topoisomerases. Instead, it potently inhibits dihydroorotate dehydrogenase, the fourth enzyme in the de novo pyrimidine nucleotide biosynthesis pathway.[7] This enzymatic blockade depletes the intracellular pools of uridine and cytidine triphosphates, which are essential precursors for RNA and DNA synthesis, thereby leading to cell death.[7]

Signaling Pathway Modulation

The broader quinoline and flavone structures, to which this compound is related, are known to modulate various signaling pathways implicated in cancer progression, such as MAPK, PI3K/AKT/mTOR, and STAT3 signaling.[8][9][10][11][12] These pathways regulate critical cellular processes including proliferation, apoptosis, and angiogenesis.

Visualizing Potential Anticancer Mechanisms

Caption: Potential anticancer mechanisms of this compound.

Experimental Protocols for Anticancer Activity

Protocol 3: In Vitro Cytotoxicity Assay

-

Objective: To assess the dose-dependent cytotoxic effect of this compound on various cancer cell lines.

-

Procedure:

-

Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates.

-

Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

Quantify cell viability using an MTT or similar colorimetric assay.

-

Calculate the GI50 (concentration for 50% growth inhibition).

-

-

Causality: A low GI50 value indicates potent anticancer activity and warrants further investigation into the specific mechanism.

Protocol 4: Cell Cycle Analysis

-

Objective: To determine if this compound induces cell cycle arrest.

-

Procedure:

-

Treat cancer cells with this compound at its GI50 concentration for various time points.

-

Harvest, fix, and stain the cells with a DNA-intercalating dye (e.g., propidium iodide).

-

Analyze the DNA content of the cell population using flow cytometry.

-

An accumulation of cells in a specific phase (e.g., G2/M) indicates cell cycle arrest.

-

-

Causality: Cell cycle arrest is a common consequence of DNA damage or replication stress, pointing towards targets like topoisomerase II.

Protocol 5: Dihydroorotate Dehydrogenase (DHODH) Activity Assay

-

Objective: To directly measure the inhibition of DHODH by this compound.

-

Procedure:

-

Use a commercially available DHODH assay kit that measures the reduction of a substrate (e.g., DCIP) spectrophotometrically.

-

Incubate purified DHODH with varying concentrations of this compound.

-

Measure the rate of substrate reduction.

-

A decrease in the reaction rate indicates inhibition.

-

-

Causality: Direct inhibition of DHODH would classify this compound as a pyrimidine synthesis inhibitor.

Quantitative Data Summary

| Compound Class/Derivative | Target(s) | Typical Potency (MIC/IC₅₀/GI₅₀) | Primary Effect |

| Fluoroquinolones (Antibacterial) | DNA Gyrase, Topoisomerase IV | MICs as low as 0.18 µM[1] | Bactericidal |

| Fluoroquinolone Derivatives (Anticancer) | Topoisomerase II | Mean GI₅₀ values of 2.45-9.06 µM[6] | Cytotoxic, Apoptotic |

| NSC 368390 (Anticancer) | Dihydroorotate Dehydrogenase | 99.9% cell kill at 25-75 µM[7] | Cytotoxic, Apoptotic |

Concluding Remarks and Future Directions

This guide has laid out a scientifically-grounded roadmap for investigating the mechanism of action of this compound. By leveraging the extensive knowledge base of the broader fluoroquinolone class, we can formulate precise hypotheses and design targeted experiments. The initial steps should involve broad-spectrum screening for both antibacterial and anticancer activity. Positive hits in either domain would then trigger the more specific mechanistic assays detailed herein. The journey from a novel chemical entity to a potential therapeutic is a rigorous one, but it begins with a deep understanding of the possible biological interactions of its core structure.

References

- 1. Rational design, synthesis, molecular modeling, biological activity, and mechanism of action of polypharmacological norfloxacin hydroxamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of action of the novel anticancer agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarbo xylic acid sodium salt (NSC 368390): inhibition of de novo pyrimidine nucleotide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting Cell Signaling Pathways in Lung Cancer by Bioactive Phytocompounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rutin (Bioflavonoid) as Cell Signaling Pathway Modulator: Prospects in Treatment and Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Luteolin suppresses the growth of colon cancer cells by inhibiting the IL-6/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergent Therapeutic Potential of 6-Fluoroquinolin-3-ol Derivatives: A Technical Guide for Drug Discovery

This in-depth technical guide explores the synthesis, biological evaluation, and therapeutic promise of 6-fluoroquinolin-3-ol derivatives. Addressed to researchers, scientists, and drug development professionals, this document provides a comprehensive overview of this emerging class of compounds, navigating from synthetic pathways to detailed protocols for assessing their biological activity. While much of the existing research has centered on the closely related 6-fluoroquinolone-3-carboxylic acids, this guide will also extrapolate the potential of the 3-ol scaffold, grounded in the principles of bioisosteric replacement, to illuminate new avenues for drug discovery.

Introduction: The Quinoline Scaffold and the Significance of Fluorine and Hydroxyl Moieties

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2] The introduction of a fluorine atom at the C-6 position of the quinoline ring is a well-established strategy to enhance metabolic stability, binding affinity, and overall pharmacological potency.[3] This guide focuses on the specific subclass of this compound derivatives, a promising but relatively underexplored area of research.

The replacement of the commonly found 3-carboxylic acid group with a hydroxyl group represents a significant bioisosteric modification.[4][5] This substitution can profoundly alter the physicochemical properties of the molecule, such as acidity, lipophilicity, and hydrogen bonding capacity, which in turn can influence its pharmacokinetic profile and target interactions.[6][7] Understanding the implications of this bioisosteric switch is crucial for the rational design of novel this compound derivatives with enhanced therapeutic properties.

Synthetic Pathways: From Precursor to Final Compound

The synthesis of this compound derivatives typically commences with the preparation of the key intermediate, 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This precursor is accessible through well-established synthetic routes.

Synthesis of 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

A common and efficient method for the synthesis of this precursor involves the cyclocondensation of a substituted aniline with a malonic acid derivative.[8][9]

Protocol 1: Synthesis of Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate [10]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-fluoroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Heating: Heat the reaction mixture at 130-140°C for 2 hours.

-

Cyclization: Cool the mixture and add diphenyl ether as a high-boiling solvent. Heat the mixture to 250°C for 30 minutes to induce cyclization.

-

Isolation: Cool the reaction mixture and add petroleum ether to precipitate the product. Filter the solid, wash with petroleum ether, and dry to obtain the ethyl ester of 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

-

Hydrolysis: Hydrolyze the ester to the carboxylic acid by refluxing with an aqueous solution of sodium hydroxide, followed by acidification with a mineral acid to precipitate the final product.

Diagram 1: General Synthetic Scheme for 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

Caption: Synthetic pathway to the key precursor.

Proposed Synthesis of this compound Derivatives

With the 3-carboxylic acid precursor in hand, the synthesis of the target 3-ol derivatives can be envisioned through a reduction of the carboxylic acid functionality.

Hypothetical Protocol 2: Reduction to this compound

-

Esterification: Protect the carboxylic acid group of 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid as a methyl or ethyl ester.

-

Reduction: Treat the resulting ester with a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) or diisobutylaluminium hydride (DIBAL-H), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperature.

-

Work-up: Quench the reaction carefully with water and an aqueous base to hydrolyze the aluminum salts and isolate the desired this compound.

Note: This proposed synthesis is hypothetical and would require optimization of reaction conditions to achieve good yields and avoid side reactions.

Biological Activities and Mechanisms of Action

While direct experimental data on this compound derivatives is scarce, the extensive research on their 3-carboxylic acid counterparts provides a strong foundation for predicting their potential biological activities.

Antimicrobial Activity

Fluoroquinolones are renowned for their broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[3] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[11]

Structure-Activity Relationship (SAR) Insights:

-

The 6-fluoro substituent is crucial for potent antibacterial activity and penetration into bacterial cells.[12]

-

The 3-carboxylic acid group is a key pharmacophore that interacts with the enzyme-DNA complex.[12] The bioisosteric replacement with a 3-hydroxyl group could alter this interaction, potentially leading to a modified spectrum of activity or a different mechanism of action. The hydroxyl group can still participate in hydrogen bonding, a key interaction in many drug-receptor binding events.[4]

Protocol 3: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method) [13]

-

Bacterial Strains: Utilize a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacterial strains.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the bacterial suspension. Include positive (no drug) and negative (no bacteria) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 1: Representative Antibacterial Activity of 6-Fluoroquinolone-3-carboxylic Acid Derivatives

| Compound/Drug | Target Organism | MIC (µg/mL) | Reference |

| Ciprofloxacin | E. coli | 0.008 - 0.06 | [14] |

| Ciprofloxacin | S. aureus | 0.12 - 1.0 | [14] |

| Norfloxacin | E. coli | 0.03 - 0.25 | [15] |

| Levofloxacin | S. pneumoniae | 0.5 - 2.0 | [11] |

Anticancer Activity

Numerous quinoline and fluoroquinolone derivatives have demonstrated significant anticancer activity.[16][17] Their mechanisms of action in cancer cells are often multifactorial and can include:

-

Topoisomerase II Inhibition: Similar to their antibacterial mechanism, some fluoroquinolones can inhibit human topoisomerase II, leading to DNA damage and apoptosis in cancer cells.[11][18]

-

Cell Cycle Arrest: These compounds can induce cell cycle arrest, typically at the S and G2/M phases, preventing cancer cell proliferation.[11][18]

-

Induction of Apoptosis: Fluoroquinolones can trigger programmed cell death through various signaling pathways, including the p53/Bax/Bcl-2 pathway.[19]

-

Inhibition of Angiogenesis and Metastasis: Some derivatives have been shown to inhibit the formation of new blood vessels and the spread of cancer cells by downregulating matrix metalloproteinase-9 (MMP-9).[12]

Protocol 4: In Vitro Anticancer Activity Screening (MTT Assay) [15][20][21]

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) in a suitable medium supplemented with fetal bovine serum.

-

Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Diagram 2: Potential Anticancer Mechanisms of this compound Derivatives

Caption: Multifaceted anticancer mechanisms.

Potential Neuroprotective Activity

The quinoline scaffold is present in several compounds with neuroprotective properties.[1][2][22] The proposed mechanisms for the neuroprotective effects of quinoline derivatives include:

-

Antioxidant Activity: Some derivatives can scavenge free radicals and reduce oxidative stress, a key factor in neurodegenerative diseases.[2][16]

-

Enzyme Inhibition: Inhibition of enzymes like acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and catechol-O-methyltransferase (COMT) can be beneficial in conditions like Alzheimer's and Parkinson's disease.[2]

While there is no direct evidence for the neuroprotective activity of this compound derivatives, their structural similarity to other neuroactive quinolines suggests that this is a promising area for future investigation.

Future Directions and Conclusion

The this compound scaffold represents a compelling starting point for the development of novel therapeutic agents. While this guide has drawn heavily on the extensive literature of the corresponding 3-carboxylic acid analogs, it underscores the significant potential for discovering new biological activities through bioisosteric modification.

Future research should focus on:

-

Developing efficient and scalable synthetic routes to a variety of this compound derivatives.

-

Conducting comprehensive in vitro and in vivo evaluations to determine their antimicrobial, anticancer, and neuroprotective profiles.

-

Elucidating the precise mechanisms of action of these novel compounds to guide further optimization.

-

Investigating the structure-activity relationships to identify key structural features that govern their biological activity.

References

- 1. [PDF] Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential | Semantic Scholar [semanticscholar.org]

- 2. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hardydiagnostics.com [hardydiagnostics.com]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. drughunter.com [drughunter.com]

- 6. researchgate.net [researchgate.net]

- 7. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Highly Efficient Synthesis of Novel Fluorine Bearing Quinoline-4-carboxylic Acid and the Related Compounds as Amylolytic Agents [scirp.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluoroquinolones Suppress TGF-β and PMA-Induced MMP-9 Production in Cancer Cells: Implications in Repurposing Quinolone Antibiotics for Cancer Treatment [mdpi.com]

- 13. tandfonline.com [tandfonline.com]

- 14. academic.oup.com [academic.oup.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: A Framework for Determining the In Vitro Antibacterial Spectrum of 6-Fluoroquinolin-3-ol

Executive Summary

Quinolone derivatives represent a cornerstone of antibacterial chemotherapy, with fluoroquinolones being particularly valued for their broad-spectrum activity.[1] This technical guide focuses on 6-Fluoroquinolin-3-ol, a core scaffold within this critical class of antibiotics. While extensive data exists for complex, multi-substituted fluoroquinolones, this document provides a foundational framework for the comprehensive evaluation of the intrinsic antibacterial properties of this compound. We delineate the established mechanism of action for fluoroquinolones, provide detailed, self-validating protocols for determining its in vitro antibacterial spectrum, and present a logical structure for the interpretation and presentation of resulting data. This guide is intended to serve as a practical resource for researchers initiating the characterization of this and similar quinolone-based compounds.

Introduction: The Quinoline Core and the Promise of this compound

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous pharmacologically active agents.[1][2] The introduction of a fluorine atom at the C-6 position was a pivotal moment in the evolution of quinolone antibiotics, giving rise to the fluoroquinolone class. This modification significantly enhances antibacterial potency and broadens the spectrum of activity.[3]

This compound is a fundamental structure within this class. Understanding its intrinsic activity against a diverse panel of pathogenic bacteria is the first step in evaluating its potential as a therapeutic agent or as a precursor for the development of next-generation antibiotics. This guide provides the essential scientific framework for conducting such an evaluation, emphasizing methodological rigor and mechanistic understanding.

The Core Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Fluoroquinolones exert their bactericidal effect by targeting essential bacterial enzymes responsible for DNA replication: DNA gyrase and topoisomerase IV.[][5] This dual-targeting capability is a key reason for their broad-spectrum activity. The specific primary target often depends on the bacterial type.

-

In Gram-Negative Bacteria: The primary target is typically DNA gyrase (Topoisomerase II) .[6][7] This enzyme introduces negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription.[6] By binding to the DNA-gyrase complex, this compound would stabilize DNA strand breaks, effectively stalling the replication fork and triggering a cascade of events leading to cell death.[8]

-

In Gram-Positive Bacteria: The primary target is generally Topoisomerase IV .[][5] This enzyme is essential for the decatenation (separation) of interlinked daughter chromosomes following DNA replication. Inhibition of topoisomerase IV prevents the segregation of newly replicated DNA, leading to a lethal disruption of cell division.[6]

The interaction forms a ternary complex consisting of the drug, the enzyme, and the bacterial DNA, which ultimately blocks the progress of the replication fork and induces cell death.[8]

Caption: Mechanism of this compound targeting bacterial topoisomerases.

Characterizing the In Vitro Antibacterial Spectrum

The primary goal of in vitro testing is to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against a clinically relevant panel of bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]

The following table structure should be used to collate the experimentally determined data. A comprehensive evaluation should include representatives from both Gram-positive and Gram-negative species, including drug-resistant strains where applicable.

| Bacterial Species | Strain ID (e.g., ATCC) | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Positive | ||

| Staphylococcus aureus (MRSA) | ATCC 43300 | Positive | ||

| Streptococcus pneumoniae | ATCC 49619 | Positive | ||

| Enterococcus faecalis | ATCC 29212 | Positive | ||

| Escherichia coli | ATCC 25922 | Negative | ||

| Klebsiella pneumoniae | ATCC 700603 | Negative | ||

| Pseudomonas aeruginosa | ATCC 27853 | Negative | ||

| Acinetobacter baumannii | ATCC 19606 | Negative |

Note: This table is a template. Values for this compound must be determined experimentally using the protocols outlined below.

Experimental Methodologies: A Self-Validating System

Adherence to standardized protocols is critical for generating reproducible and trustworthy data. The following methodologies are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Preparation of Materials

-

Compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not exceed 1%, as it may affect bacterial growth.

-

Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate. The causality here is critical: a standardized inoculum ensures that the MIC value is not skewed by an unusually high or low bacterial load.

-

Protocol 1: Broth Microdilution for MIC Determination

This is the most common method for determining MIC values.

-

Plate Preparation: Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.

-

Serial Dilution: Add 100 µL of the this compound working solution to well 1. Transfer 50 µL from well 1 to well 2, mixing thoroughly. Repeat this two-fold serial dilution across the plate to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no drug.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum (from step 4.1.2) to wells 1 through 11. Well 12 receives 50 µL of sterile broth only. The final volume in each well is 100 µL.

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth).

Caption: Standardized workflow for MIC and MBC determination.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC provides insight into whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

-

Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

-

Plating: Spot the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

-

Incubation: Incubate the MHA plate at 35-37°C for 18-24 hours.

-

Reading Results: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (typically corresponding to ≤1-2 colonies).

Conclusion and Future Directions

This guide provides the essential, field-proven methodologies required to conduct a thorough in vitro evaluation of the antibacterial spectrum of this compound. By rigorously determining the MIC and MBC values against a diverse panel of bacterial pathogens, researchers can establish a foundational dataset. This data is the critical first step in the drug development pipeline, informing structure-activity relationship (SAR) studies for the synthesis of more potent derivatives[10][11][12], guiding further toxicological assessments, and ultimately determining the potential clinical utility of this important fluoroquinolone core.

References

- 1. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 5. academic.oup.com [academic.oup.com]

- 6. pharmaxchange.info [pharmaxchange.info]

- 7. youtube.com [youtube.com]

- 8. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. [Synthesis and antitumor activity of fluoroquinolon-3-yl-s-triazole sulfide ketones and their derivatives from ciprofloxacin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 6-Fluoroquinolin-3-ol: A Technical Guide to Target Identification and Validation

Abstract

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] 6-Fluoroquinolin-3-ol, a member of the fluoroquinolone family, possesses a unique structural framework that suggests a therapeutic potential extending beyond its presumed antibacterial properties. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the potential therapeutic targets of this compound. We delve into the scientific rationale for investigating this molecule's efficacy in oncology, focusing on the inhibition of critical enzymes such as human topoisomerase II and dihydroorotate dehydrogenase (hDHODH), as well as its potential to modulate oncogenic microRNA pathways. This document outlines detailed, field-proven methodologies for target validation, from initial enzymatic assays to robust cell-based and preclinical in vivo models, equipping research teams with the necessary framework to rigorously evaluate and unlock the therapeutic promise of this compound.

Introduction: The Quinoline Core and the Promise of this compound

The quinoline ring system is a versatile heterocyclic scaffold that has been a cornerstone of drug discovery for decades. Its derivatives have demonstrated a remarkable range of pharmacological activities, including antimalarial, antibacterial, and anticancer effects.[2][3] The introduction of a fluorine atom at the C-6 position, a hallmark of the fluoroquinolone class, is known to enhance potency and modulate biological activity.[4] this compound (which exists in tautomeric equilibrium with 6-fluoro-1H-quinolin-4-one) features this key fluorine substituent, alongside a hydroxyl group at the C-3 position, which is critical for the biological activity of many quinolone derivatives.[5][6]

While the primary targets of antibacterial fluoroquinolones are bacterial DNA gyrase and topoisomerase IV, there is a growing body of evidence indicating that structural modifications can shift their activity towards eukaryotic targets, opening up new therapeutic avenues, particularly in oncology.[4][5][7] This guide hypothesizes and provides a detailed validation framework for three high-potential therapeutic targets for this compound outside of its antibacterial role.

Hypothesized Therapeutic Targets:

-

Human Topoisomerase II (Topo II): A critical enzyme in managing DNA topology during replication and transcription, and a validated target for numerous anticancer drugs.[8][9]

-

Human Dihydroorotate Dehydrogenase (hDHODH): The rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, essential for the proliferation of rapidly dividing cells like cancer cells.[10][11]

-

MicroRNA-21 (miR-21) Biogenesis: An oncogenic microRNA that is overexpressed in many cancers and promotes tumor growth by silencing tumor suppressor genes.[12][13]

This guide will now proceed to detail the scientific rationale and experimental workflows for validating the interaction of this compound with each of these potential targets.

Target I: Human Topoisomerase II - A Validated Anticancer Target

Scientific Rationale

Human topoisomerase II (Topo II) is an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break.[8] Many successful anticancer drugs, such as doxorubicin and etoposide, act as Topo II "poisons," stabilizing the transient enzyme-DNA cleavage complex. This leads to the accumulation of permanent DNA double-strand breaks, which triggers cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[2][7]

Fluoroquinolone derivatives have been reported to possess antitumor activity by poisoning human Topo II.[5][7] The pharmacophore for many quinoline-based Topo II inhibitors includes a planar aromatic ring system capable of DNA intercalation and functional groups that can interact with the enzyme-DNA interface.[8][14][15] The planar quinoline core of this compound fits this requirement. The C-3 hydroxyl and C-4 keto group (in its quinolone tautomer) are crucial for chelating with metal ions and interacting with the Topo II enzyme in its complex with DNA.[7] The fluorine at C-6 can further enhance this activity.[4]

Therefore, it is highly plausible that this compound could act as a human Topoisomerase II inhibitor, making it a prime candidate for anticancer drug development.

Experimental Validation Workflow

The following workflow provides a step-by-step approach to validate this compound as a human Topo II inhibitor.

Caption: Workflow for validating this compound as a Topo II inhibitor.

Causality: The initial step is to determine if this compound directly interacts with and inhibits the enzymatic activity of purified human Topo II. This biochemical approach isolates the target protein from other cellular components, providing direct evidence of interaction.

Protocol: Topoisomerase II DNA Relaxation Assay

This assay measures the ability of Topo II to relax supercoiled plasmid DNA. Inhibition of this activity is observed as a decrease in the amount of relaxed DNA.

-

Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mix containing:

-

35 mM Tris-HCl (pH 7.5)

-

24 mM KCl

-

4 mM MgCl₂

-

2 mM DTT

-

1.8 mM Spermidine

-

1 mM ATP

-

100 µg/mL BSA

-

0.5 µg supercoiled plasmid DNA (e.g., pBR322)

-

Purified human Topoisomerase IIα (1-2 units)

-

-

Inhibitor Addition: Add varying concentrations of this compound (typically from 0.1 µM to 100 µM) dissolved in DMSO. Include a DMSO-only vehicle control and a known Topo II inhibitor (e.g., etoposide) as a positive control. The final DMSO concentration should not exceed 1%.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 1/5 volume of stop buffer/loading dye (5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).

-

Gel Electrophoresis: Load the samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Run the gel at 80-100V until the dye front has migrated approximately 75% of the gel length.

-

Visualization and Analysis: Visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA. Quantify the band intensities for supercoiled and relaxed DNA. Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value (the concentration that inhibits 50% of the enzyme's activity).

Causality: Once direct enzyme inhibition is confirmed, the next logical step is to assess the compound's effect in a more complex biological system. Cell-based assays determine if the compound can penetrate the cell membrane, reach its intracellular target, and elicit a cytotoxic effect in cancer cells.

Rationale for Cell Line Selection: The choice of cancer cell lines is critical. It is advisable to use a panel of cell lines from different tumor types (e.g., breast, colon, lung) to assess the breadth of activity.[16][17] For a targeted agent, selecting cell lines with high expression levels of the target (Topo II) is logical. For example, MCF-7 (breast cancer) and HCT116 (colon cancer) are commonly used and well-characterized lines.[18]

Protocol: MTT Cell Viability Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Causality: The final validation step before clinical consideration is to evaluate the compound's efficacy and safety in a living organism. In vivo models, such as xenografts, provide a systemic context, incorporating factors like pharmacokinetics (absorption, distribution, metabolism, excretion) and the tumor microenvironment.[19][20]

Protocol: Human Tumor Xenograft Model in Immunodeficient Mice

-

Model Selection: Utilize immunodeficient mice (e.g., NOD/SCID or nude mice) to prevent rejection of human tumor cells.[20][21] For initial studies, cell line-derived xenografts (CDX) using lines like MCF-7 (breast) or HCT116 (colon) are appropriate.[10][22][23] Patient-derived xenografts (PDX), which better recapitulate the original tumor's heterogeneity, can be used for more advanced studies.[4][19][24][25][26]

-

Tumor Implantation: Subcutaneously inject 1-5 million cancer cells (e.g., HCT116) mixed with Matrigel into the flank of each mouse.

-

Tumor Growth and Grouping: Monitor tumor growth by caliper measurements. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound to the treatment group via a clinically relevant route, such as oral gavage (PO) or intraperitoneal (IP) injection.[27][28][29][30] The control group receives the vehicle alone. Dosing schedules can vary (e.g., daily, twice weekly).

-

Efficacy Monitoring: Measure tumor volumes 2-3 times per week using the formula: Volume = (Length × Width²)/2.[1][7][31][32][33] Also, monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint and Analysis: The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³). At the endpoint, euthanize the mice, excise the tumors, and weigh them. Calculate the Tumor Growth Inhibition (TGI) percentage to quantify efficacy.[1][7][31]

Target II: Human Dihydroorotate Dehydrogenase (hDHODH)

Scientific Rationale

Human dihydroorotate dehydrogenase (hDHODH) is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the synthesis of DNA and RNA.[10][11] While most normal cells can utilize the salvage pathway for pyrimidine synthesis, rapidly proliferating cells, including cancer cells and activated lymphocytes, are heavily dependent on the de novo pathway.[10] Inhibition of hDHODH depletes the pyrimidine pool, leading to cell cycle arrest at the S-phase and subsequent cell death.[11] This makes hDHODH a compelling and selective target for anticancer and anti-inflammatory therapies.

Several quinoline derivatives have been identified as potent inhibitors of hDHODH.[2][3][20][26] The pharmacophore for these inhibitors often includes a carboxylic acid moiety, which is present in the tautomeric form of this compound (6-fluoro-4-hydroxyquinoline-3-carboxylic acid), and a planar ring system.[11][34][35] These features suggest that this compound could effectively bind to the ubiquinone-binding site of the hDHODH enzyme.

Experimental Validation Workflow

References

- 1. dovepress.com [dovepress.com]

- 2. Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Patient-derived xenograft (PDX) models of colorectal carcinoma (CRC) as a platform for chemosensitivity and biomarker analysis in personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-FLUORO-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID CAS#: 343-10-2 [m.chemicalbook.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. repo.uni-hannover.de [repo.uni-hannover.de]

- 8. Identification of Leads as Topoisomerase-II Inhibitors Using Pharmacophore Mapping, International Journal of Pharmacy and Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 9. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. xenograft.org [xenograft.org]

- 11. Identification of Human Dihydroorotate Dehydrogenase Inhibitor by a Pharmacophore-Based Virtual Screening Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cancer Cell Lines Are Useful Model Systems for Medical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. brainlife.org [brainlife.org]

- 15. scispace.com [scispace.com]

- 16. Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds | Bentham Science [benthamscience.com]

- 17. researchgate.net [researchgate.net]

- 18. pnas.org [pnas.org]

- 19. researchgate.net [researchgate.net]

- 20. Patient-Derived Xenograft Models of Breast Cancer and Their Application - PMC [pmc.ncbi.nlm.nih.gov]

- 21. dovepress.com [dovepress.com]

- 22. Breast Cancer Xenograft - Altogen Labs [altogenlabs.com]

- 23. altogenlabs.com [altogenlabs.com]

- 24. Patient-derived xenograft models: a revolution in colorectal cancer research - ecancer [ecancer.org]

- 25. Patient-Derived Xenograft Models of Breast Cancer and Their Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Patient‐derived xenograft model in colorectal cancer basic and translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 28. cea.unizar.es [cea.unizar.es]

- 29. Video: Use of Micropipette-Guided Drug Administration as an Alternative Method to Oral Gavage in Rodent Models [jove.com]

- 30. aacrjournals.org [aacrjournals.org]

- 31. researchgate.net [researchgate.net]

- 32. Growth‐rate model predicts in vivo tumor response from in vitro data - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. Identification of Human Dihydroorotate Dehydrogenase Inhibitor by a Pharmacophore-Based Virtual Screening Study [arpi.unipi.it]

- 35. physchemres.org [physchemres.org]

The Genesis of a Key Pharmacophore: An In-depth Technical Guide to the Discovery and Development of 6-Fluoroquinolin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolone scaffold has been a cornerstone of medicinal chemistry for over half a century, leading to the development of a crucial class of antibacterial agents. Within this vast family, the introduction of a fluorine atom at the 6-position and a hydroxyl group at the 3-position of the quinoline ring system has proven to be a pivotal strategy in modulating biological activity. This technical guide delves into the discovery and development history of a key exemplar of this structural motif: 6-Fluoroquinolin-3-ol. We will explore the early pioneering work on quinolone antibacterials that set the stage for its emergence, dissect the fundamental synthetic strategies for its creation, and illuminate its role as a foundational building block for a diverse array of biologically active molecules. This guide will provide researchers and drug development professionals with a comprehensive understanding of the historical context, synthetic methodologies, and therapeutic significance of this important pharmacophore.

The Dawn of the Quinolone Era: A Serendipitous Discovery and Early Pioneers

The story of quinolone antibacterials begins not with a targeted design, but with a serendipitous observation. In the late 1950s, while working on the synthesis of the antimalarial drug chloroquine, scientists at Sterling Drug isolated a byproduct with modest antibacterial activity. This "active impurity" was later identified as 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.[1] This discovery spurred a dedicated research program leading to the landmark 1962 publication by George Lesher and his team, which introduced nalidixic acid, the first clinically useful quinolone antibacterial.[1]

However, the historical narrative is more complex than a single discovery. Earlier work by Imperial Chemical Industries (ICI) in the United Kingdom had already explored the antibacterial potential of the quinolone core. A pivotal patent filed by ICI in 1957 (published as GB830832 in 1960) disclosed a range of antibacterial quinolones, including a 6-fluoroquinolone derivative.[1][2] This ICI patent, with Walter Hepworth listed as a key inventor, predates the widely cited discovery of nalidixic acid and highlights the concurrent and independent efforts to harness the therapeutic potential of this chemical class.[1][2]

These early investigations established the fundamental importance of the 4-quinolone-3-carboxylic acid skeleton for antibacterial activity. The subsequent decades witnessed an explosion in research focused on modifying this core structure to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic properties.

The Strategic Introduction of Fluorine: A Quantum Leap in Potency

A significant breakthrough in quinolone research was the discovery that the introduction of a fluorine atom at the C-6 position of the quinolone ring dramatically enhanced antibacterial activity.[3] This structural modification led to the development of the first 6-fluorinated quinolone, norfloxacin, which exhibited a much broader spectrum of activity and improved potency compared to its non-fluorinated predecessors.[1]

The profound impact of the 6-fluoro substituent is attributed to several factors:

-

Enhanced DNA Gyrase Inhibition: The primary mechanism of action of quinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. The electron-withdrawing nature of the fluorine atom is believed to enhance the binding of the quinolone to the enzyme-DNA complex, thereby increasing its inhibitory potency.

-

Improved Cell Penetration: The lipophilic character of the fluorine atom can facilitate the penetration of the drug across the bacterial cell membrane.

-

Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to a longer half-life and improved pharmacokinetic profile.

This strategic fluorination became a hallmark of the second and subsequent generations of quinolone antibiotics, firmly establishing the 6-fluoroquinolone scaffold as a "privileged" structure in antibacterial drug discovery.

The Significance of the 3-Hydroxy Group: A Modulator of Biological Activity

While the 4-oxo-3-carboxylic acid moiety was initially considered essential for antibacterial activity, further research revealed the diverse biological potential of other substitution patterns on the quinolone ring. The 3-hydroxyquinoline scaffold, in particular, has emerged as a versatile pharmacophore with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The 3-hydroxy group can participate in key hydrogen bonding interactions with biological targets and can also influence the electronic properties of the quinolone ring system. In the context of this compound, the combination of the 6-fluoro and 3-hydroxy substituents creates a unique electronic and steric environment, making it an attractive starting point for the synthesis of novel therapeutic agents.

Synthetic Pathways to this compound: A Chemist's Perspective

The synthesis of this compound and its derivatives generally relies on established methods for quinoline ring construction, followed by functional group manipulations. A common and versatile approach is the Gould-Jacobs reaction, which involves the condensation of an appropriately substituted aniline with a diethyl ethoxymethylenemalonate, followed by thermal cyclization and subsequent chemical transformations.

Below is a generalized, step-by-step methodology for a plausible synthesis of this compound, based on established quinolone chemistry.

Experimental Protocol: A Representative Synthesis of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid (a precursor to this compound)

This protocol outlines the synthesis of a key intermediate that can be further converted to this compound.

Step 1: Condensation of 4-Fluoroaniline with Diethyl Ethoxymethylenemalonate

-

To a stirred solution of 4-fluoroaniline (1.0 equivalent) in a suitable solvent such as ethanol, add diethyl ethoxymethylenemalonate (1.05 equivalents).

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the intermediate diethyl 2-((4-fluorophenylamino)methylene)malonate.

Step 2: Thermal Cyclization to form the Quinolone Ring

-

Heat the crude intermediate from Step 1 in a high-boiling point solvent, such as diphenyl ether, to approximately 250 °C.

-

Maintain this temperature for 30-60 minutes to effect the cyclization.

-

Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

-

Filter the solid, wash with hexane, and dry to obtain ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate.

Step 3: Hydrolysis of the Ester

-

Suspend the ethyl ester from Step 2 in an aqueous solution of a strong base, such as sodium hydroxide.

-

Heat the mixture to reflux until the ester is completely hydrolyzed (monitor by TLC).

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the solid, wash with water, and dry to yield 6-fluoro-4-hydroxyquinoline-3-carboxylic acid.

Step 4: Decarboxylation to 6-Fluoroquinolin-4-ol (a tautomer of this compound)

-

Heat the 6-fluoro-4-hydroxyquinoline-3-carboxylic acid from Step 3 in a high-boiling point solvent or neat at a temperature above its melting point until the evolution of carbon dioxide ceases.

-

The resulting product, 6-fluoroquinolin-4-ol, exists in tautomeric equilibrium with 6-fluoro-1,4-dihydroquinolin-4-one. The 3-hydroxy tautomer is generally less stable.

Diagram of the Synthetic Workflow:

Caption: Generalized synthetic workflow for a precursor to this compound.

Beyond Antibacterials: The Expanding Therapeutic Horizons of this compound Derivatives

While the initial impetus for the development of fluorinated quinolones was their antibacterial prowess, the versatility of the this compound scaffold has led to its exploration in a multitude of other therapeutic areas. The ability to readily modify the core structure has allowed medicinal chemists to fine-tune its properties to interact with a diverse range of biological targets.

Table 1: Emerging Therapeutic Applications of Fluoroquinolone Derivatives

| Therapeutic Area | Target/Mechanism of Action | Representative Examples (Class) |

| Anticancer | Inhibition of topoisomerase II, induction of apoptosis, anti-proliferative effects.[4] | Various novel fluoroquinolone-based compounds.[4] |

| Antiviral | Inhibition of viral replication enzymes. | Certain quinolone derivatives have shown activity against various viruses. |

| Anti-inflammatory | Modulation of inflammatory pathways. | Investigational compounds. |

| Neurodegenerative Diseases | Modulation of targets involved in neurodegeneration. | Research compounds. |

Diagram of the Drug Discovery and Development Pipeline:

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. GB830832A - New quinolones and therapeutic compositions containing them - Google Patents [patents.google.com]

- 3. The fluoroquinolone antibacterials: past, present and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents [mdpi.com]

A Technical Guide to Investigating the Anticancer Potential of 6-Fluoroquinolin-3-ol

Prepared by: Senior Application Scientist, Advanced Drug Discovery Division

Abstract